2-(benzylamino)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one
Description
2-(Benzylamino)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure with substitutions at the 2- and 7-positions. The 2-position features a benzylamino group (–NH–CH₂–C₆H₅), while the 7-position carries a 4-fluorophenyl substituent.
Key structural features include:
Properties
Molecular Formula |
C21H18FN3O |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(benzylamino)-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C21H18FN3O/c22-17-8-6-15(7-9-17)16-10-19-18(20(26)11-16)13-24-21(25-19)23-12-14-4-2-1-3-5-14/h1-9,13,16H,10-12H2,(H,23,24,25) |
InChI Key |
REHCLXWBVOWVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylamino)-7-(4-fluorophenyl)-7,8-d
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazolinone derivatives exhibit diverse biological activities depending on substituent variations. Below is a systematic comparison with structurally related compounds (Table 1), followed by detailed analysis.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
a) Amino Group Modifications
- Benzylamino (Target Compound): The aromatic benzyl group increases hydrophobicity (logP ~3.5 estimated) compared to smaller substituents like methylphenylamino (logP ~2.8) . This may enhance blood-brain barrier penetration, relevant for CNS targets .
- However, metabolic oxidation of the furan may reduce stability .
- Piperazinyl () : The 4-phenylpiperazine group adds basicity (pKa ~8–9) and conformational flexibility, which could enhance binding to serotonin or dopamine receptors .
b) Aryl Substituents at Position 7
- 4-Fluorophenyl (Target Compound) : Fluorine’s electron-withdrawing effect stabilizes the aromatic ring, improving resistance to oxidative metabolism. This substituent is common in antipsychotics and antidepressants (e.g., Pruvanserin, ) .
- 4-Methoxyphenyl (–4) : The methoxy group is electron-donating, increasing π-electron density. This may enhance interactions with aromatic residues in enzyme binding pockets but reduce metabolic stability compared to fluorine .
- 3,4-Dimethoxyphenyl () : Additional methoxy groups further increase polarity and may confer selectivity for kinases or GPCRs .
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